molecular formula C16H15Cl2NOS B2788781 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide CAS No. 477886-11-6

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

Cat. No.: B2788781
CAS No.: 477886-11-6
M. Wt: 340.26
InChI Key: UEHOBRAYORVEAW-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is an organic compound characterized by the presence of dichlorophenyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide typically involves the reaction of 3,4-dichloroaniline with 2-(phenylsulfanyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
  • 2,5-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
  • 2,6-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

Uniqueness

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-14-7-6-12(10-15(14)18)11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHOBRAYORVEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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